molecular formula C19H16FNOS B5666211 N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide

N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide

Cat. No.: B5666211
M. Wt: 325.4 g/mol
InChI Key: NNXMNSBRGKTZNL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide is an organic compound that features a fluorophenyl group and a naphthalenylmethylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide typically involves the reaction of 4-fluoroaniline with naphthalen-1-ylmethylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(1-naphthylmethyl)benzamide
  • (4-fluorophenyl)(naphthalen-1-yl)methanamine
  • (4-fluorophenyl)(naphthalen-1-yl)methanone

Uniqueness

N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide is unique due to the presence of both a fluorophenyl group and a naphthalenylmethylsulfanyl group, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNOS/c20-16-8-10-17(11-9-16)21-19(22)13-23-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMNSBRGKTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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